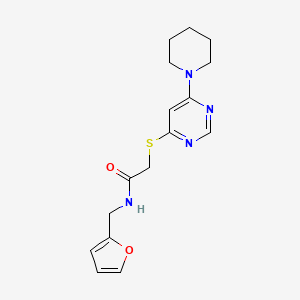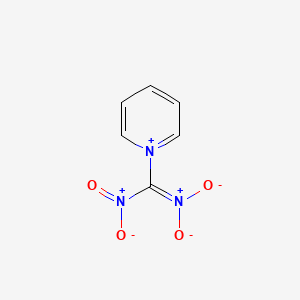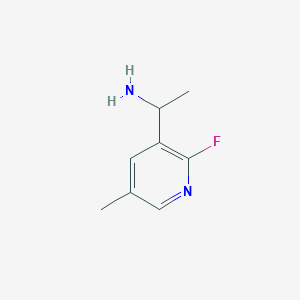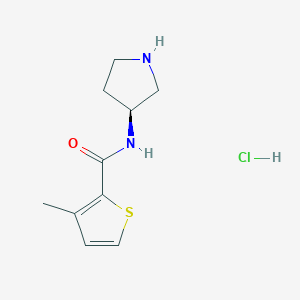
N-(furan-2-ylmethyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(furan-2-ylmethyl)-2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamide, commonly known as FMP, is a novel compound with potential applications in scientific research. FMP is a small molecule inhibitor that selectively targets a specific protein in the human body, making it a promising candidate for drug development.
作用机制
FMP selectively targets a specific protein in the human body, which is involved in several cellular processes, including cell growth and proliferation. FMP binds to the protein and inhibits its activity, leading to a decrease in cell growth and proliferation. The exact mechanism of action of FMP is still being studied, but it is believed to involve the disruption of protein-protein interactions.
Biochemical and Physiological Effects:
FMP has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, FMP has been shown to have antioxidant properties, which could be useful in the treatment of diseases associated with oxidative stress. FMP has also been shown to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using FMP in lab experiments is its specificity. FMP selectively targets a specific protein, which reduces the risk of off-target effects. Additionally, FMP has been shown to have low toxicity, which makes it a safer alternative to other compounds. One limitation of using FMP in lab experiments is its low yield. The yield of FMP is typically around 40-50%, which could limit its use in large-scale experiments.
未来方向
There are several future directions for FMP research. One direction is the development of FMP derivatives with improved potency and selectivity. Another direction is the investigation of FMP's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and inflammatory diseases. Additionally, the mechanism of action of FMP is still being studied, and further research could lead to a better understanding of its effects on cellular processes.
合成方法
The synthesis of FMP involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting materials for FMP synthesis are furan-2-carbaldehyde and 6-(piperidin-1-yl)pyrimidin-4-amine. The intermediate compounds are prepared through a series of chemical reactions, including condensation, reduction, and protection. The final coupling reaction is carried out using thioacetic acid and a coupling agent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU). The yield of FMP is typically around 40-50%.
科学研究应用
FMP has been shown to have potential applications in scientific research, particularly in the field of cancer research. The protein targeted by FMP is overexpressed in several types of cancer, including breast, lung, and colon cancer. FMP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, FMP has been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-2-(6-piperidin-1-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-15(17-10-13-5-4-8-22-13)11-23-16-9-14(18-12-19-16)20-6-2-1-3-7-20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTOGEMAMBAUOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2909180.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2909181.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)
![N-(3-fluorophenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2909185.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2909188.png)


![N-([2,3'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2909195.png)
![N-[3-(2,2-Difluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2909196.png)

